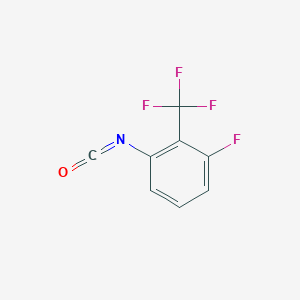
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4NO. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, isocyanate, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene typically involves the reaction of 3-trifluoromethylaniline with chlorobenzene. The process includes stirring and dissolving the reactants, cooling the mixture to 0-10°C, and introducing dry hydrogen chloride to make it saturated. N,N-diisopropylamine is then added to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas and carbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The fluorine and trifluoromethyl groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, N,N-diisopropylamine, and other nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene involves its interaction with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
- 1-Isocyanato-3,5-bis(trifluoromethyl)benzene
- 1-Fluoro-2-(trifluoromethyl)benzene
Uniqueness
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H3F4NO |
|---|---|
Poids moléculaire |
205.11 g/mol |
Nom IUPAC |
1-fluoro-3-isocyanato-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NO/c9-5-2-1-3-6(13-4-14)7(5)8(10,11)12/h1-3H |
Clé InChI |
DQCHFPJYQQAEBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(F)(F)F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















